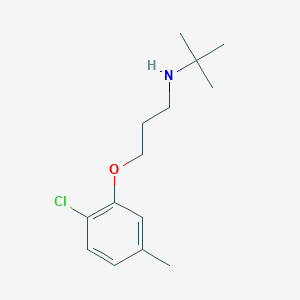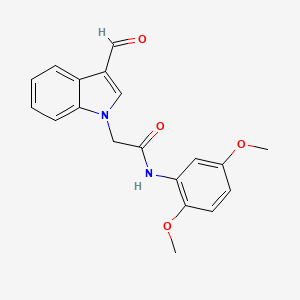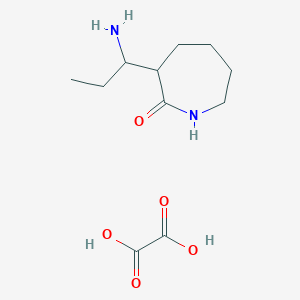
N-(4-chlorophenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-propoxybenzamide, also known as CPPB, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. In
作用机制
N-(4-chlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the regulation of pain, anxiety, and addiction. By blocking the activity of the NOP receptor, N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of these processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and glutamate.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3-propoxybenzamide has several advantages as a research tool, including its selectivity for the NOP receptor, its ability to modulate the activity of pain, anxiety, and addiction, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. For example, N-(4-chlorophenyl)-3-propoxybenzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-propoxybenzamide can be influenced by factors such as age, sex, and species.
未来方向
There are many potential future directions for research on N-(4-chlorophenyl)-3-propoxybenzamide. One area of interest is the development of novel therapeutics for the treatment of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been shown to modulate the activity of these processes, and further research could lead to the development of more effective treatments. Additionally, research on N-(4-chlorophenyl)-3-propoxybenzamide could lead to a better understanding of the role of the NOP receptor in these processes, and could help to identify new targets for drug development. Finally, future research could explore the potential of N-(4-chlorophenyl)-3-propoxybenzamide as a research tool in other areas of neuroscience, such as memory and cognition.
合成方法
N-(4-chlorophenyl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with propionyl chloride to form N-(4-chlorophenyl)propanamide, which is then reacted with 3-bromoanisole to form N-(4-chlorophenyl)-3-methoxybenzamide. This compound is then treated with potassium tert-butoxide and propyl bromide to form N-(4-chlorophenyl)-3-propoxybenzamide.
科学研究应用
N-(4-chlorophenyl)-3-propoxybenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been used to investigate the role of the NOP receptor in these processes, and to develop potential therapies for the treatment of pain, anxiety, and addiction.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMJRPKTATFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)